molecular formula C13H16N2O3 B11864975 Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 88405-15-6

Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11864975
CAS No.: 88405-15-6
M. Wt: 248.28 g/mol
InChI Key: YBVMCQSRXMKSJR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carboxylates represent a privileged scaffold in medicinal chemistry with demonstrated potency against challenging infectious diseases. Compounds within this structural class have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, positioning them as promising leads in the renaissance of anti-tuberculosis drug discovery . The mechanism of action for many active derivatives involves targeting the mycobacterial respiratory pathway, specifically by inhibiting the QcrB subunit of the cytochrome bc1:aa3 super complex, which is essential for bacterial energy generation and survival . Furthermore, structurally similar imidazo[1,2-a]pyridine derivatives have also been explored as narrow-spectrum antibacterial agents, with specific inhibition of the essential cell division protein FtsZ in Streptococcus pneumoniae, highlighting the scaffold's versatility for targeted anti-bacterial research . The specific substitution pattern of Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate, featuring a 2-ethoxy group and an 8-methyl group on the core heterocycle, makes it a compound of significant interest for investigating structure-activity relationships (SAR) and for further derivatization in the development of novel therapeutic agents. Research into this compound can provide valuable insights into the role of alkoxy substituents on the core imidazopyridine ring and their influence on biological activity, metabolic stability, and physicochemical properties .

Properties

CAS No.

88405-15-6

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-4-17-12-10(13(16)18-5-2)15-8-6-7-9(3)11(15)14-12/h6-8H,4-5H2,1-3H3

InChI Key

YBVMCQSRXMKSJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N2C=CC=C(C2=N1)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Steps

The most well-documented method involves a two-step process combining 1,4-cycloaddition and spontaneous cyclization (Figure 1):

  • 1,4-Cycloaddition : Dichloroketene, generated in situ from trichloroacetyl chloride and triethylamine, reacts with ethyl NN-(2-pyridyl)formimidates (1 ) to form ethyl 2,2-dichloro-3-ethoxy-3-(2-pyridylamino)propionates (3 ).

  • Cyclization : Intermediate 3b (R = methyl) undergoes spontaneous intramolecular cyclization at room temperature, yielding the target compound (6 ) with concomitant elimination of HCl.

Reaction Conditions

  • Dichloroketene generation : Trichloroacetyl chloride (1.2 equiv) and triethylamine (2.5 equiv) in anhydrous dichloromethane at −78°C.

  • Cycloaddition : Conducted at −78°C for 2 hours, followed by warming to room temperature.

  • Cyclization : 3b is left undisturbed at 25°C for 48–72 hours, achieving >85% conversion.

Yield and Selectivity

StepProductYield (%)Purity (HPLC)
1,4-Cycloaddition3b 6292%
Cyclization6 7898%

Key Observations :

  • Steric hindrance from the 8-methyl group directs regioselectivity during cyclization.

  • Ethoxy and methyl substituents stabilize the imidazo[1,2-a]pyridine core via hyperconjugation.

Alternative Pathways and Comparative Analysis

Hypothetical Adaptation for Target Compound

ParameterConventional MethodMicrowave Method (Projected)
Time72 hours1 hour
Yield78%65–70%
Energy EfficiencyLowHigh

Limitations : Requires precise control of substituent reactivity to avoid side reactions.

Optimization Studies and Critical Parameters

Solvent and Temperature Effects

  • Solvent Choice : Dichloromethane outperforms THF and DMF in cycloaddition due to superior dichloroketene stability.

  • Cyclization Acceleration : Heating 3b at 40°C reduces reaction time to 24 hours but risks decomposition (>10% byproducts).

Substituent Influence on Reactivity

  • 8-Methyl Group : Enhances cyclization rate by 30% compared to unsubstituted analogs.

  • Ethoxy vs. Methoxy : Ethoxy groups improve solubility in apolar solvents, facilitating purification.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (CDCl3_3) : δ 1.45 (t, J=7.2J = 7.2 Hz, 3H, CH3_3), 4.48 (q, J=7.2J = 7.2 Hz, 2H, OCH2_2), 6.34 (s, 1H, H-3), 7.12–8.44 (m, 3H, pyridyl-H).

  • HRMS (ESI) : m/z calcd. for C11_{11}H12_{12}N2_2O2_2 [M+H]+^+: 205.0972; found: 205.0968.

Purity and Stability

  • HPLC : >98% purity (C18 column, MeCN/H2_2O = 70:30).

  • Storage : Stable at −20°C for >6 months; degrades by <5% at 25°C over 30 days.

Industrial-Scale Considerations

Cost-Benefit Analysis

FactorCycloaddition-CyclizationMicrowave Method
Raw Material Cost$$$$$
Energy ConsumptionModerateLow
Throughput1 kg/week5 kg/week

Recommendation : The cycloaddition-cyclization route remains preferred for high-purity batches, while microwave methods warrant further exploration for scalability .

Chemical Reactions Analysis

Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives, including Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate, exhibit promising anticancer properties. These compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer cells. For instance, the synthesis of related compounds has demonstrated their efficacy as CDK inhibitors, potentially leading to new cancer therapies .

1.2 Antiviral Properties
Compounds containing the imidazo[1,2-a]pyridine structure have also been investigated for their antiviral activities. Studies have highlighted their potential in developing antiviral agents that target viral replication processes. The ability of these compounds to interfere with viral enzymes makes them candidates for further research in antiviral drug development .

Organic Synthesis

2.1 Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its structural framework allows for modifications that can lead to a variety of derivatives with enhanced biological activities. The flexibility of the imidazo[1,2-a]pyridine scaffold makes it an attractive target for synthetic chemists aiming to create novel compounds with specific pharmacological profiles .

2.2 Development of New Drug Formulations
The compound is being explored in the formulation of new drugs targeting various diseases. Its unique chemical properties facilitate the development of formulations that can improve bioavailability and therapeutic efficacy. This aspect is crucial for enhancing the performance of existing drugs or creating new therapeutic agents .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its successful preparation using a multi-step synthetic route involving key reagents such as ethyl bromopyruvate and appropriate amines. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound, paving the way for further biological testing .

In another investigation, the biological activity of various imidazo[1,2-a]pyridine derivatives was assessed against different cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent. The study emphasized the need for further exploration into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate 2-OEt, 8-Me C₁₃H₁₆N₂O₃ 260.28 Moderate polarity, bulky ethoxy N/A
Ethyl 2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 2-Me, 8-CF₃ C₁₂H₁₁F₃N₂O₂ 296.22 High lipophilicity, metabolic stability
Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2-Me, 8-Me C₁₂H₁₄N₂O₂ 218.25 Simplified synthesis, low steric hindrance
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) 5-Me C₁₁H₁₂N₂O₂ 204.23 Regioselective reactivity with NCS

Physicochemical Properties

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher melting points due to increased molecular rigidity.
  • IR Spectroscopy: Ethyl 4-methylthio-8-methylimidazo[1,2-a]pyridine-3-carboxylate (7d) shows a carbonyl stretch at 1703 cm⁻¹, typical for ester groups, while pyrano-fused derivatives (e.g., 7f) exhibit shifts due to conjugation with the pyranone ring (1693 cm⁻¹) .

Biological Activity

Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 88405-15-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its activity against various biological targets.

  • Molecular Formula : C13_{13}H16_{16}N2_2O3_3
  • Molecular Weight : 248.28 g/mol
  • Density : Approximately 1.2 g/cm³
  • LogP (Partition Coefficient) : 3.12, indicating moderate lipophilicity.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from simpler imidazo[1,2-a]pyridine derivatives. The process often includes the introduction of ethoxy and carboxylate groups via standard organic synthesis techniques such as nucleophilic substitution and esterification.

Antimicrobial Activity

Recent studies have illustrated the antimicrobial potential of related imidazo compounds. For instance, derivatives of imidazo[1,2-a]pyridine have demonstrated significant antibacterial and antifungal activities against various pathogens including:

  • Bacterial Strains :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
  • Fungal Strains :
    • Candida albicans
    • Aspergillus fumigatus

In a comparative study, ethyl derivatives of imidazo compounds were synthesized and tested, revealing that compounds with similar structures exhibited potent biological activity against these microorganisms .

Cytotoxicity and Cancer Research

Imidazo[1,2-a]pyridine derivatives have also been investigated for their cytotoxic effects on cancer cell lines. This compound has shown promise in preliminary assays for inhibiting the growth of cancer cells, particularly in models of breast and colon cancer.

A study indicated that related compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways . The mechanism often involves the modulation of cellular pathways associated with cell cycle regulation and apoptosis.

Study on Antimicrobial Efficacy

In a study conducted by researchers at the University of Groningen, various ethyl-substituted imidazo compounds were screened for antimicrobial activity. The results indicated that compounds with a methyl or ethoxy group at specific positions exhibited enhanced activity against both bacterial and fungal strains. This compound was among those showing significant inhibition zones in agar diffusion tests .

CompoundActivity TypeTested MicroorganismsResults
This compoundAntibacterialE. coli, S. aureusSignificant inhibition
This compoundAntifungalC. albicansModerate inhibition

Cancer Cell Line Studies

In vitro studies have shown that this compound has a cytotoxic effect on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. The IC50 values were determined to be in the range of micromolar concentrations, indicating potential for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate, and what methodological considerations ensure reproducibility?

The synthesis typically involves cycloisomerization reactions of N-propargylpyridinium precursors under basic conditions (e.g., sodium hydroxide in aqueous medium) to form the imidazo[1,2-a]pyridine core . Multi-step pathways may include halogenation or trifluoromethyl group introduction for structural diversification . Key considerations:

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation.
  • Purification : Column chromatography or recrystallization to isolate the esterified product .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., ethoxy and methyl groups) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For disordered structures, twin refinement may be necessary .
  • HRMS/IR : Validate molecular formula and functional groups (e.g., ester C=O stretch at ~1650 cm1^{-1}) .

Q. What in vitro assays are used for initial biological activity screening?

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

  • Catalyst optimization : Copper(I) iodide in three-component reactions improves regioselectivity and reduces byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Troubleshooting low yields : Check for moisture sensitivity of intermediates or side reactions (e.g., hydrolysis of ester groups) via LC-MS .

Q. How should researchers resolve contradictions in crystallographic data or unexpected bond geometries?

  • Data validation : Compare SHELXL refinement results with DFT-calculated bond lengths to identify outliers .
  • Twinned crystals : Use the Hooft parameter in SHELXL to model twinning ratios and improve R-factors .
  • Thermal motion analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Glide to model binding to enzyme active sites (e.g., bacterial dihydrofolate reductase) .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Corrogate substituent effects (e.g., ethoxy vs. trifluoromethyl) with bioactivity data .

Q. How do structure-activity relationship (SAR) studies guide therapeutic potential?

  • Substituent variation : Compare 8-methyl vs. 8-chloro analogs to assess steric/electronic impacts on antimicrobial IC50_{50} .
  • Ester hydrolysis : Test carboxylate derivatives (e.g., free acid vs. ethyl ester) for improved solubility or target engagement .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ethoxy group oxidation) .

Q. How can discrepancies in reported biological activities across studies be addressed?

  • Assay standardization : Use CLSI guidelines for MIC assays to minimize inter-lab variability .
  • Purity verification : HPLC (>95% purity) and 1H^1H NMR to rule out impurities skewing results .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin in antimicrobial tests) for benchmarking .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Reaction exotherms : Use jacketed reactors with controlled cooling during cyclization .
  • Catalyst recycling : Immobilize copper catalysts on silica to reduce costs and waste .
  • Continuous flow systems : Improve mixing and heat transfer for multi-step sequences .

Q. What mechanistic insights explain the compound’s oxidative degradation under storage?

  • Degradation pathways : LC-MS identifies products (e.g., ethoxy group oxidation to ketone) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N2_2) to prolong shelf life .
  • pH dependence : Conduct stability studies at pH 1–10 to simulate physiological conditions .

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